molecular formula C5H12ClNO2 B2570217 [2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride CAS No. 2413874-43-6

[2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride

Cat. No. B2570217
CAS RN: 2413874-43-6
M. Wt: 153.61
InChI Key: AEORDVPBHCINGX-UHFFFAOYSA-N
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Description

“[2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride” is a chemical compound with the CAS number 2413874-43-6 . It has a molecular weight of 153.61 and its molecular formula is C5H12CLNO2 . The IUPAC name for this compound is azetidine-2,2-diyldimethanol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11NO2.ClH/c7-3-5(4-8)1-2-6-5;/h6-8H,1-4H2;1H . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

“[2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride” appears as a powder . It should be stored at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mechanism of Action

Remember, always handle chemicals with care and use them responsibly. If you’re working with this compound in a lab, make sure to follow all relevant safety procedures. The Safety Data Sheet (SDS) for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Always wear appropriate personal protective equipment and work in a well-ventilated area.

properties

IUPAC Name

[2-(hydroxymethyl)azetidin-2-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-3-5(4-8)1-2-6-5;/h6-8H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNNWQZHGOUYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1(CO)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride

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